2-(3-Amino-5-methoxyphenyl)ethanol
Overview
Description
2-(3-Amino-5-methoxyphenyl)ethanol is an organic compound with the molecular formula C8H11NO2. It is characterized by the presence of an amino group (-NH2), a methoxy group (-OCH3), and an ethanolic hydroxyl group (-OH) attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common synthetic route involves the reduction of 3-nitro-5-methoxyphenylacetic acid. This process typically uses reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Grignard Reaction: Another method involves the reaction of 3-amino-5-methoxybenzene with ethylene oxide in the presence of a Grignard reagent.
Industrial Production Methods: The industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are commonly employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and potassium permanganate.
Reduction: Typical reagents include lithium aluminum hydride and catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide or halide ions are used, often in the presence of a base.
Major Products Formed:
Oxidation: this compound can be oxidized to 2-(3-amino-5-methoxyphenyl)ethanal or 2-(3-amino-5-methoxyphenyl)ethanoic acid.
Reduction: The compound can be reduced to form 2-(3-amino-5-methoxyphenyl)ethanamine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Amino-5-methoxyphenyl)ethanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
2-(3-Amino-5-methoxyphenyl)ethanol is structurally similar to other phenolic compounds such as 5-amino-2-methoxyphenol and 3-amino-5-methoxybenzene. its unique combination of functional groups gives it distinct chemical properties and reactivity. Unlike its analogs, this compound contains an ethanolic hydroxyl group, which influences its solubility and reactivity.
Comparison with Similar Compounds
5-Amino-2-methoxyphenol
3-Amino-5-methoxybenzene
2-(3-Amino-5-methoxyphenyl)ethanal
Properties
IUPAC Name |
2-(3-amino-5-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6,11H,2-3,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKCQIXOSSPIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666759 | |
Record name | 2-(3-Amino-5-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354512-41-7 | |
Record name | 2-(3-Amino-5-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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